LewisY (LeY) pentaose

Glycan-Protein Interaction Cholera Toxin Surface Plasmon Resonance

Select synthetic Lewis Y (LeY) pentaose to eliminate the irreproducibility of natural extracts. This chemically defined, difucosylated type 2 lactoseries oligosaccharide (C32H55NO24, MW 837.77) presents the authentic LeY epitope with ≥95% HPLC purity, confirmed by MS and NMR. Unlike Lewis X, Lewis B, or sialyl Lewis X, its unique dual-fucose topography is mandatory for accurate monoclonal antibody specificity profiling (BR96, 692/29) and for avoiding LeB cross-reactivity artifacts in SPR/ELISA. Supported by Phase I clinical data as a KLH-conjugate immunogen, it is the reference standard for tumor-associated carbohydrate antigen (TACA) vaccine formulation, anti-adhesion inhibitor screening, and cholera toxin B subunit interaction studies. Ensure experimental validity with the structurally authentic epitope.

Molecular Formula C18H32O16
Molecular Weight
Cat. No. B1165345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLewisY (LeY) pentaose
SynonymsFucα1-2Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal
Molecular FormulaC18H32O16
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lewis Y (LeY) Pentaose: A Defined Difucosylated Type 2 Oligosaccharide for Precision Glycobiology and Immuno-Oncology Research


Lewis Y (LeY) pentaose (Fucα1-2Galβ1-4[Fucα1-3]GlcNAcβ1-3Gal, C32H55NO24, MW 837.77) is a well-characterized, synthetic oligosaccharide representing the minimal carbohydrate epitope of the Lewis Y blood group antigen [1]. As a difucosylated type 2 lactoseries structure, it serves as a critical ligand for selectins and DC-SIGN, and is a prominent tumor-associated carbohydrate antigen (TACA) overexpressed on 60–90% of human epithelial carcinomas, including breast, ovarian, lung, and colorectal cancers [2]. Unlike heterogeneous natural extracts, the synthetic LeY pentaose offers precise, reproducible structural definition (≥95% purity by HPLC) [3], making it an essential tool for controlled investigations into carbohydrate-mediated adhesion, immunotherapeutic targeting, and vaccine development.

Lewis Y (LeY) Pentaose: Why Structurally Similar Lewis Antigens Are Not Functionally Interchangeable


The Lewis blood group family comprises structurally related oligosaccharides that share core monosaccharide units but differ critically in fucosylation patterns and chain types. Substituting LeY pentaose with Lewis X (LeX) trisaccharide, Lewis B (LeB) tetrasaccharide, or sialyl Lewis X (sLeX) pentaose introduces profound changes in molecular recognition, binding kinetics, and immunological properties. These differences arise from the specific spatial orientation of the two fucose residues in LeY, which creates a unique epitope topography [1]. Quantitative binding studies demonstrate that these in-class compounds exhibit distinct affinities for identical protein targets, differential antibody cross-reactivity, and non-equivalent functional outcomes in adhesion and immunogenicity assays [2][3]. Consequently, the use of the correct, structurally authentic LeY pentaose is mandatory for reproducible experimental design and valid interpretation of biological data, particularly in studies of tumor targeting, bacterial adhesion, and vaccine development.

Lewis Y (LeY) Pentaose: Head-to-Head Quantitative Differentiation Against Closest Analogs


Differential Binding Affinity to Cholera Toxin B Subunit (CTB): Lewis Y Pentaose vs. Lewis X

Surface Plasmon Resonance (SPR) analysis comparing the binding of cholera toxin B subunit (CTB) to various fucosylated glycans revealed that Lewis X bound significantly more weakly to CTB than either Lewis Y tetraose or A-Lewis Y pentaose [1]. This difference is attributed to the presence of an additional fucose residue in the LeY structures, which enhances binding interactions. These SPR findings corroborate independent inhibitor studies that identified LeY as the most potent small-molecule inhibitor of CTB among tested Lewis antigens [1].

Glycan-Protein Interaction Cholera Toxin Surface Plasmon Resonance

Differential Inhibition of Bacterial Adhesion: LeY Pentaose vs. LeB, LeX, and sLeX in S. epidermidis Binding Assays

In a study investigating glycan-mediated adhesion of the skin commensal *Staphylococcus epidermidis* to human sweat proteins, pre-incubation of the bacterium with synthetic Lewis blood group antigens was assessed for inhibition of binding [1]. While LeB, LeX, LeY, and sLeX (pentaose) all resulted in a significant reduction in sweat protein adhesion, the mechanism was pinpointed to the recognition of terminal fucose, particularly when linked in a Type 2 chain (Galβ1-4GlcNAc) configuration, which is the defining feature of LeY [1]. This indicates that LeY's specific Type 2 difucosylated structure is a key recognition determinant for certain bacterial lectins, differentiating its utility from other Lewis antigens in anti-adhesion studies.

Bacterial Adhesion Microbiome Glycan Inhibition

Enhanced Immunogenicity of Lewis Y Pentaose Conjugate Vaccine in Clinical Trial vs. Mimotope and Unconjugated Alternatives

A Phase 1 clinical trial evaluated a synthetic Lewis Y pentasaccharide conjugated to keyhole limpet hemocyanin (KLH) with the QS-21 adjuvant in 25 ovarian cancer patients [1]. The vaccine was well-tolerated and induced a specific anti-LeY antibody response in the majority of patients (16/24, or 67%) as assessed by ELISA, with a proportion demonstrating strong anti-tumor cell reactivity in flow cytometry and complement-dependent cytotoxicity assays [1]. This contrasts with approaches using LeY mimotope DNA immunization, which primed for a cross-reactive but distinct IgG2a response requiring subsequent boost with nominal antigen [2].

Cancer Vaccine Immunogenicity Clinical Trial

Differential Antibody Cross-Reactivity: LeY Pentaose vs. LeB and LeX in Glycan Array Profiling

Glycan array analysis comparing the binding specificity of three monoclonal antibodies (mAbs) targeting Lewis antigens showed that mAb 692/29 uniquely bound to both Lewis Y and Lewis B, while mAb BR96 was specific for Lewis Y and mAb 2-25 LE was specific for Lewis B [1]. This fine specificity profiling demonstrates that even mAbs raised against similar antigens exhibit distinct recognition patterns. Furthermore, a comparative study of human and animal anti-Lewis reagents revealed that cross-reaction between LeB and Y was more frequent (7 out of 14) than cross-reaction between LeA and X (2 out of 18) [2], underscoring the unique epitope relationships within the Lewis family.

Antibody Specificity Glycan Array Immunotherapy

Superior Immunological Recognition of LeY Tetrasaccharide over LeX Trisaccharide in Murine Immunization Model

Mice immunized with a Lewis Y-Lewis X heptasaccharide-KLH conjugate were assessed for antibody specificity by ELISA [1]. Sera analysis revealed that the antibody titer against monomeric LeY tetrasaccharide was tenfold higher than the titer against the LeX trisaccharide component [1]. Recognition of the LeX trisaccharide was described as negligible. This quantitative difference highlights the immunodominance of the LeY epitope within this chimeric construct and suggests a stronger intrinsic immunogenicity of the LeY structure compared to LeX.

Immunogenicity ELISA Vaccine Design

Lewis Y (LeY) Pentaose: High-Value Application Scenarios Driven by Quantitative Evidence


Reference Standard for Anti-LeY Antibody and Lectin Specificity Validation

Given the demonstrated differential binding of monoclonal antibodies (e.g., BR96 vs. 692/29 vs. 2-25 LE) and the known cross-reactivity between LeY and LeB, synthetic LeY pentaose serves as an indispensable reference standard on glycan arrays or in SPR/ELISA assays [1][2]. Its use ensures accurate specificity profiling of new LeY-targeting biologicals (antibodies, CAR-T cells, lectins), preventing misidentification caused by structurally similar Lewis antigens. This is critical for quality control in reagent manufacturing and for preclinical validation of immunotherapeutics.

Defined Antigen in Cancer Vaccine Formulation and Immune Monitoring

The Phase 1 clinical trial data confirming the immunogenicity and safety of a LeY-KLH conjugate vaccine in ovarian cancer patients establishes the LeY pentaose as a validated antigen for vaccine research [3]. Unlike heterogeneous tumor extracts, the synthetic pentaose provides a chemically defined and reproducible immunogen. This enables precise formulation studies, immune response monitoring via ELISA using the same defined structure, and serves as a benchmark for evaluating novel vaccine delivery platforms (e.g., liposomes, nanoparticles) targeting DC-SIGN or other antigen-presenting cell receptors [4].

Mechanistic Probe for Type 2 Fucose-Dependent Bacterial Adhesion Studies

Evidence that LeY pentaose inhibits *S. epidermidis* adhesion to sweat proteins by targeting the Type 2 fucose epitope positions it as a specific molecular tool for dissecting bacterial-host interactions [5]. Researchers investigating the role of glycans in skin microbiome stability, pathogenesis of *Staphylococcus* infections, or the development of anti-adhesion coatings can utilize LeY pentaose as a soluble inhibitor or as an immobilized ligand to characterize bacterial lectins. This application leverages its unique structural specificity, which is not fully replicated by LeB or LeX.

Calibrant for Studying CTB-Glycan Interactions and Anti-Cholera Strategies

The superior binding affinity of LeY structures (including pentaose) to cholera toxin B subunit (CTB) compared to Lewis X, confirmed by SPR and inhibition assays, makes LeY pentaose the preferred oligosaccharide standard for investigating the secondary binding site of CTB [6]. This includes use as a competitive inhibitor in cell-based intoxication assays, as a ligand in SPR-based screening for more potent inhibitors, and as a calibrant for structural biology studies (e.g., X-ray crystallography, molecular dynamics simulations) aimed at understanding and blocking CTB's fucose-dependent host cell entry mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for LewisY (LeY) pentaose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.